
1-(Bromomethyl)-1-(butan-2-YL)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(butan-2-YL)cyclopentane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a cyclopentane ring, which is further substituted with a butan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(butan-2-YL)cyclopentane can be synthesized through several methods. One common approach involves the bromination of 1-(methyl)-1-(butan-2-yl)cyclopentane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators in a controlled environment allows for the large-scale synthesis of this compound with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-1-(butan-2-YL)cyclopentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Corresponding alcohols, ethers, or amines.
Elimination Reactions: Alkenes.
Oxidation: Alcohols or carboxylic acids.
Reduction: Alkanes.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-(butan-2-YL)cyclopentane has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to develop new drugs and study their biological activity.
Material Science: It is used in the preparation of polymers and other advanced materials.
Chemical Biology: The compound can be employed in the study of biochemical pathways and enzyme mechanisms.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(butan-2-YL)cyclopentane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic and biological applications.
Molecular Targets and Pathways:
Nucleophilic Substitution: The compound targets nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Biological Pathways: In pharmaceutical research, the compound may interact with enzymes and proteins, leading to the modification of their activity.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-1-(butan-2-YL)cyclopentane can be compared with other similar compounds, such as:
1-(Chloromethyl)-1-(butan-2-YL)cyclopentane: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
1-(Bromomethyl)-1-(methyl)cyclopentane: Lacks the butan-2-yl group, leading to different chemical properties and uses.
1-(Bromomethyl)-1-(butan-2-YL)cyclohexane: Contains a cyclohexane ring instead of cyclopentane, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a bromomethyl group and a butan-2-yl group on a cyclopentane ring. This combination of functional groups imparts distinct reactivity and makes it valuable in various chemical and biological applications.
Propriétés
Formule moléculaire |
C10H19Br |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-butan-2-ylcyclopentane |
InChI |
InChI=1S/C10H19Br/c1-3-9(2)10(8-11)6-4-5-7-10/h9H,3-8H2,1-2H3 |
Clé InChI |
AHGZNDSXTSPFGK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1(CCCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


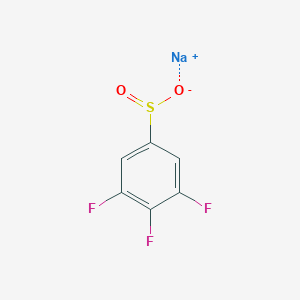
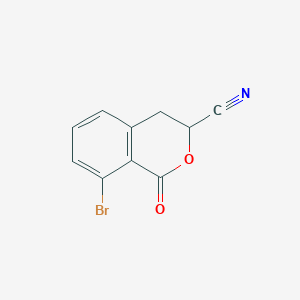
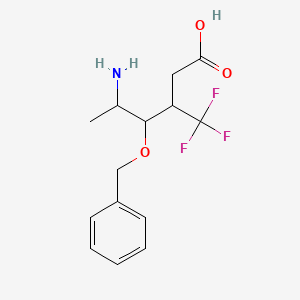
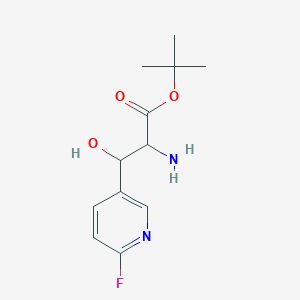


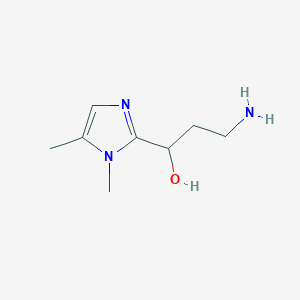
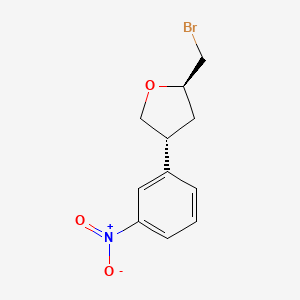
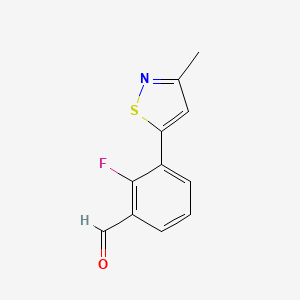
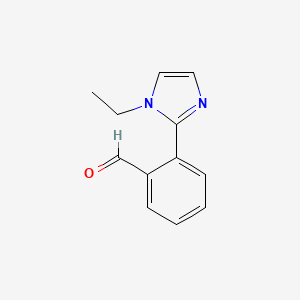
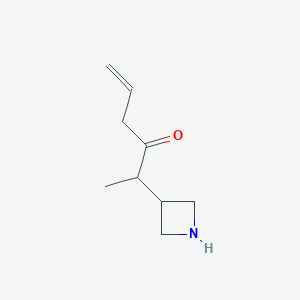
![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)


